1-[3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-en-1-yl]urea
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Overview
Description
1-[3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-en-1-yl]urea is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-en-1-yl]urea typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with urea in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-en-1-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Scientific Research Applications
1-[3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-en-1-yl]urea has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-en-1-yl]urea involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propen-1-one
- Hexafluoroisopropyl methacrylate
Uniqueness
1-[3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-en-1-yl]urea is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C5H4F6N2O |
---|---|
Molecular Weight |
222.09 g/mol |
IUPAC Name |
[3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl]urea |
InChI |
InChI=1S/C5H4F6N2O/c6-4(7,8)2(5(9,10)11)1-13-3(12)14/h1H,(H3,12,13,14) |
InChI Key |
STCYFFPSRWIAJI-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)NC(=O)N |
Origin of Product |
United States |
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